An In-Depth Technical Guide to 4-[(4-Aminophenyl)sulfonyl]phenol
An In-Depth Technical Guide to 4-[(4-Aminophenyl)sulfonyl]phenol
Executive Summary
This technical guide provides a comprehensive overview of 4-[(4-Aminophenyl)sulfonyl]phenol, a critical metabolite of the sulfone antibiotic Dapsone. Known by several synonyms, including 4-Hydroxydapsone, this compound occupies a pivotal position in understanding the pharmacology, metabolism, and toxicology of its parent drug. While often viewed as an intermediate in the metabolic pathway leading to Dapsone's characteristic adverse effects, emerging research indicates that its metabolites possess intrinsic biological activity. This document is intended for researchers, drug development professionals, and clinicians, offering in-depth insights into the compound's physicochemical properties, metabolic fate, toxicological implications, and analytical quantification. We will explore the causal relationships behind its formation and activity, present validated experimental protocols, and provide a framework for its study in both research and clinical settings.
Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its scientific investigation. 4-[(4-Aminophenyl)sulfonyl]phenol is the product of hepatic metabolism of Dapsone, and its characteristics are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | 4-[(4-aminophenyl)sulfonyl]phenol | [PubChem][1] |
| Synonyms | 4-Hydroxydapsone, p-Sulfanilylphenol, 4-Amino-4'-hydroxydiphenylsulfone | [ChemicalBook][2], [PubChem][1] |
| CAS Number | 25963-47-7 | [Appretech Scientific Limited][3] |
| Molecular Formula | C₁₂H₁₁NO₃S | [MySkinRecipes][4] |
| Molecular Weight | 249.29 g/mol | [PubChem][1] |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)O | [PubChem][1] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 193-194 °C | [ChemicalBook][2] |
| Boiling Point (Predicted) | 508.5 ± 35.0 °C | [ChemicalBook][2] |
| pKa (Predicted) | 7.10 ± 0.13 | [ChemicalBook][2] |
| cLogP (Computed) | 1.6 | [PubChem][1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [ChemicalBook][2] |
| Appearance | Pale Brown to Light Brown Solid | [ChemicalBook][2] |
Metabolic Pathways and Pharmacological Activity
4-[(4-Aminophenyl)sulfonyl]phenol is not administered directly but is formed in vivo. Its significance is therefore intrinsically linked to the metabolic pathways of its parent compound, Dapsone.
Formation via Dapsone Metabolism
Dapsone undergoes extensive hepatic metabolism, primarily through two competing pathways: N-acetylation and N-hydroxylation.[5] The formation of 4-[(4-aminophenyl)sulfonyl]phenol is a result of the N-hydroxylation pathway, which is catalyzed by the Cytochrome P450 (CYP) enzyme system.[6] Specifically, isoforms such as CYP3A4, CYP2C9, and CYP2E1 have been implicated in this biotransformation.[7][8] This metabolic activation is a critical step, as the resulting hydroxylamine metabolites are believed to be responsible for both the therapeutic and toxic effects of Dapsone.[5][9]
The balance between the acetylation and hydroxylation pathways can vary significantly between individuals due to genetic polymorphisms in the metabolizing enzymes, which can in turn influence the risk of developing adverse reactions.[5]
Intrinsic Anti-Inflammatory Activity
While the parent drug Dapsone is well-known for its anti-inflammatory properties, which are attributed to the inhibition of neutrophil activity and the myeloperoxidase-H2O2-halide system, evidence suggests that its metabolites are also pharmacologically active.[2][9] Specifically, the downstream metabolite Dapsone Hydroxylamine (DDS-NOH) has been shown to possess potent anti-inflammatory effects.[7] Studies have demonstrated that DDS-NOH is significantly more effective than Dapsone itself in suppressing the generation of certain leukotrienes.[7] This indicates that the therapeutic effect of Dapsone may be, at least in part, mediated by its metabolic products. This intrinsic activity complicates the traditional view of these metabolites as purely toxic byproducts.
Toxicological Profile and Mechanism of Adverse Effects
The clinical utility of Dapsone is often limited by dose-dependent hematological side effects, and 4-[(4-aminophenyl)sulfonyl]phenol is a key intermediate in the pathway leading to this toxicity.
Bioactivation to a Reactive Metabolite
The primary driver of Dapsone's toxicity is its further metabolism from 4-Hydroxydapsone to Dapsone Hydroxylamine (DDS-NOH).[5][10] This reactive hydroxylamine is a potent oxidizing agent within red blood cells. It initiates a futile redox cycle with hemoglobin, leading to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[10] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[10] This process also generates reactive oxygen species, which can damage erythrocyte membranes and lead to hemolytic anemia, particularly in patients with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5][7]
Synthesis and Analytical Methodologies
The study of 4-[(4-aminophenyl)sulfonyl]phenol requires both its synthesis for use as a reference standard and robust analytical methods for its detection and quantification in biological matrices.
Synthesis Overview
4-[(4-Aminophenyl)sulfonyl]phenol is primarily encountered as a metabolite. However, for research purposes, its chemical synthesis is necessary. While a specific, dedicated synthesis is not widely published, a plausible route involves the controlled mono-diazotization of Dapsone, followed by an in-situ iodination and subsequent hydroxylation.[11] This desymmetrization of the Dapsone molecule allows for the selective introduction of a hydroxyl group onto one of the phenyl rings.[11] Alternatively, it can be synthesized as an intermediate in the production of various sulfa drugs and dyes.[4]
Analytical Quantification Protocol
The quantification of Dapsone and its metabolites in biological fluids is essential for pharmacokinetic and toxicological studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
Protocol: Quantification of Dapsone and its Metabolites in Human Plasma using HPLC-MS/MS
This protocol is adapted from validated methods for Dapsone and its hydroxylamine metabolite and is suitable for the quantification of 4-[(4-aminophenyl)sulfonyl]phenol with appropriate optimization of mass spectrometric parameters.
1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of 4-[(4-aminophenyl)sulfonyl]phenol in methanol at a concentration of 1 mg/mL. b. Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to create calibration standards. c. Prepare a stock solution of an appropriate internal standard (e.g., Dapsone-d8) in methanol. Dilute to a working concentration in 50:50 methanol:water.
2. Sample Preparation (Solid Phase Extraction - SPE): a. Thaw frozen human plasma samples at room temperature and vortex for 10 seconds. b. To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution. Vortex for 5 seconds. c. Add 200 µL of 5 mM ammonium acetate to each sample and vortex for 5 seconds. d. Condition an SPE cartridge (e.g., Orochem Panthera Deluxe 30mg, 1ml) with 1 mL of methanol, followed by 1 mL of HPLC-grade water. e. Load the entire plasma sample onto the conditioned SPE cartridge. f. Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water. g. Elute the analytes with 1 mL of an elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate). h. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. i. Reconstitute the dried residue in 200 µL of the mobile phase. Vortex thoroughly. j. Transfer the reconstituted sample to an autosampler vial for analysis.
3. HPLC-MS/MS Conditions (Typical):
- HPLC System: Agilent 1200 series or equivalent.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: 10 mM ammonium acetate and 0.1% formic acid in water.
- Mobile Phase B: 10 mM ammonium acetate and 0.1% formic acid in methanol.
- Gradient: Optimized to provide separation of the analyte and internal standard.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 4-[(4-aminophenyl)sulfonyl]phenol and the internal standard must be optimized.
Plasma [label="Plasma Sample"];
Spike [label="Spike with\nInternal Standard"];
Precipitate [label="Protein Precipitation\n& Acidification"];
SPE [label="Solid Phase Extraction (SPE)\n(Condition -> Load -> Wash -> Elute)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Evaporate [label="Evaporation to Dryness"];
Reconstitute [label="Reconstitution\nin Mobile Phase"];
Analysis [label="HPLC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Data [label="Data Processing &\nQuantification", shape=parallelogram];
Plasma -> Spike;
Spike -> Precipitate;
Precipitate -> SPE;
SPE -> Evaporate;
Evaporate -> Reconstitute;
Reconstitute -> Analysis;
Analysis -> Data;
}
Conclusion and Future Directions
4-[(4-Aminophenyl)sulfonyl]phenol is more than a mere metabolic waypoint in the biotransformation of Dapsone. It is a central figure in the narrative of the drug's toxicity, serving as the direct precursor to the reactive hydroxylamine species responsible for significant hematological adverse events. Furthermore, the emerging evidence of intrinsic anti-inflammatory activity among Dapsone's metabolites, including the downstream product of 4-Hydroxydapsone, challenges the scientific community to reconsider its role. Future research should focus on elucidating the specific biological activities of 4-[(4-aminophenyl)sulfonyl]phenol itself, developing direct and efficient synthesis methods to facilitate its study, and establishing it as a key biomarker for predicting Dapsone-induced toxicity in patients. A deeper understanding of this compound will undoubtedly lead to safer and more effective use of Dapsone and may inform the development of new sulfone-based therapeutics with improved safety profiles.
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(PDF) 4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate. (n.d.). ResearchGate. Available at: [Link]
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